

Stability comparison between coronene and fullerene clusters

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Compound of Interest

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Stability Showdown: Coronene vs. Fullerene Clusters

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The structural stability of carbon-based nanomaterials is a critical parameter influencing their application in diverse fields, from materials science to drug delivery. This guide provides a comparative analysis of the stability of two prominent carbon clusters: **coronene** (C₂₄H₁₂) and buckminsterfullerene (C₆₀). By examining experimental and theoretical data, we aim to offer a clear perspective on their relative stabilities.

Quantitative Stability Data

Direct experimental comparison of the stability of **coronene** and fullerene clusters under identical conditions is limited in the current scientific literature. The following tables summarize available quantitative data from various experimental and theoretical studies. It is crucial to consider the different methodologies employed when interpreting these values.

Table 1: Stability Data for **Coronene** Clusters

Stability Metric	Value	Method	Source
Multilayer Desorption Energy	0.61 ± 0.01 eV	Temperature Programmed Desorption (TPD)	Experimental
Dimer Interaction Energy	~ -0.76 eV (-17.45 kcal/mol)	Symmetry-Adapted Perturbation Theory (SAPT)	Theoretical[1]
Doubly Charged Dimer Fission Barrier	0.33 eV	Density Functional Theory (DFT)	Theoretical[2]
Doubly Charged Trimer Fission Barrier	0.56 eV	Density Functional Theory (DFT)	Theoretical[2]
Binding Energy of Dimer Radical Cation	8.7 kcal/mol (~ 0.38 eV)	Density Functional Theory (DFT)	Theoretical[3]
Binding Energy of Trimer Radical Cation	13.3 kcal/mol (~ 0.58 eV)	Density Functional Theory (DFT)	Theoretical[3]

Table 2: Stability Data for Fullerene (C₆₀) Clusters

Stability Metric	Value	Method	Source
Binding Energy per Atom	-7.04 eV/atom	Not specified	Experimental
Dissociation Energy ($C_{60}^+ \rightarrow C_{58}^+ + C_2$)	7.1 ± 0.4 eV	Mass Spectrometry	Experimental[4]
Dimer Bond Dissociation Enthalpy ($(C_{60})_2$ derivative)	17.3 kcal/mol (~ 0.75 eV)	Electron Paramagnetic Resonance (EPR)	Experimental[5]
Dimer Binding Energy	~ -0.36 eV (-8.3 kcal/mol)	Density Functional Theory (DFT)	Theoretical
Dimerization Activation Energy	134 ± 6 kJ/mol (~ 1.39 eV)	X-ray diffraction, IR and Raman spectroscopy	Experimental[6]

Experimental Protocols

1. Temperature Programmed Desorption (TPD) of **Coronene** Clusters

Temperature Programmed Desorption is a powerful technique to investigate the binding energies of adsorbates on surfaces and within multilayers.

- Sample Preparation:** A highly oriented pyrolytic graphite (HOPG) crystal is cleaned in an ultra-high vacuum (UHV) chamber. **Coronene** is then deposited onto the clean graphite surface from a heated crucible. The coverage of **coronene** can be controlled by varying the deposition time and crucible temperature.
- Desorption Measurement:** The sample is heated at a linear rate (e.g., 2 K/s). A quadrupole mass spectrometer (QMS) is used to monitor the rate of desorption of **coronene** molecules from the surface as a function of temperature.
- Data Analysis:** The desorption temperature is related to the desorption energy. For multilayer desorption, which is relevant for cluster stability, the leading edge of the desorption peak can be analyzed using the Polanyi-Wigner equation to determine the desorption energy. This energy corresponds to the sublimation energy of the **coronene** multilayer.

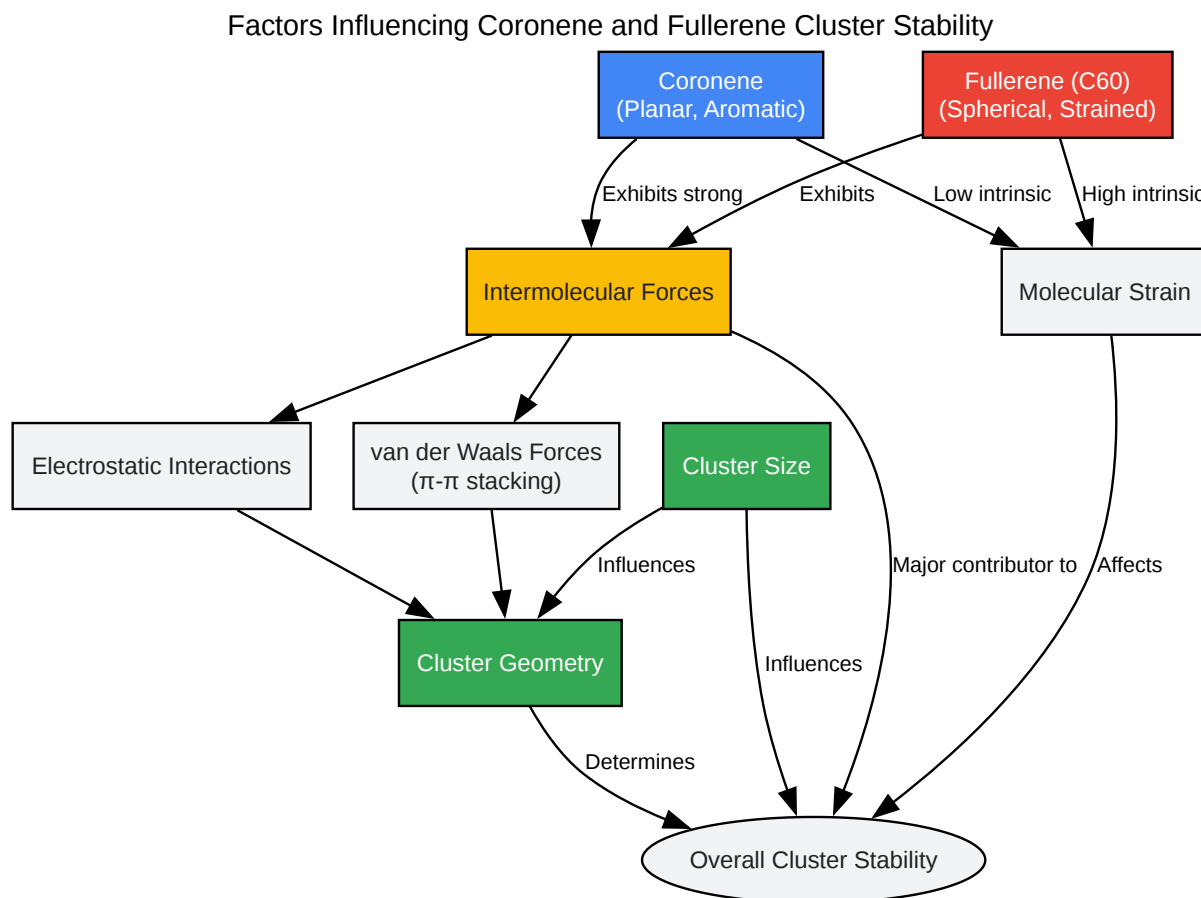
2. Mass Spectrometry of Fullerene (C₆₀) Clusters

Mass spectrometry is a versatile tool for studying the stability of gas-phase ions, including fullerene clusters. Laser Desorption/Ionization Time-of-Flight (LDI-TOF) mass spectrometry is commonly employed.

- **Sample Preparation:** A sample of C₆₀ is deposited onto a substrate, often a metal plate.
- **Ionization and Fragmentation:** A pulsed laser (e.g., a nitrogen laser at 337 nm or a Nd:YAG laser) is directed at the sample. The laser energy desorbs and ionizes the C₆₀ molecules, forming a plume of ions and neutral molecules. Collisions within this plume can lead to the formation of fullerene clusters. By varying the laser fluence, the internal energy of the ions can be controlled, leading to fragmentation.
- **Mass Analysis:** The generated ions are accelerated into a time-of-flight mass spectrometer. The time it takes for an ion to travel through the flight tube to the detector is proportional to the square root of its mass-to-charge ratio. This allows for the separation and identification of different fullerene clusters and their fragments.
- **Stability Analysis:** The fragmentation pattern of the fullerene clusters as a function of the laser energy provides information about their stability. The appearance energy of specific fragments can be used to determine dissociation energies. For instance, the energy required to observe the C₅₈⁺ fragment from the dissociation of C₆₀⁺ provides the dissociation energy for the loss of a C₂ unit.

Factors Influencing Cluster Stability

The stability of **coronene** and fullerene clusters is governed by a complex interplay of factors. The following diagram illustrates the key relationships.



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Caption: Key factors determining the stability of **coronene** and fullerene clusters.

Comparative Discussion

A direct comparison of the stability of **coronene** and fullerene clusters is challenging due to the different nature of the molecules and the variety of experimental and theoretical approaches used to assess their stability.

- Intermolecular Interactions: **Coronene**, being a planar polycyclic aromatic hydrocarbon (PAH), exhibits strong π - π stacking interactions, leading to significant van der Waals forces between molecules in a cluster. This is reflected in the relatively high multilayer desorption energy. Fullerene C₆₀, with its spherical shape, also interacts via van der Waals forces, but the contact area between spheres is smaller than between stacked planar molecules.

Theoretical calculations suggest a stronger interaction energy for the **coronene** dimer compared to the C₆₀ dimer.

- **Intrinsic Molecular Stability:** Fullerene C₆₀ is an exceptionally stable molecule due to its closed-cage structure. The high energy required to fragment the C₆₀ cage by ejecting a C₂ unit (7.1 ± 0.4 eV) is a testament to its covalent bond strength.[4] **Coronene** is also a stable aromatic molecule, but its stability is more related to the delocalization of π -electrons within its planar structure.
- **Cluster Geometry and Size:** The geometry of the clusters plays a crucial role. **Coronene** tends to form stacked columnar structures. The stability of fullerene clusters is influenced by their packing arrangement, with close-packed structures being more stable. For mixed clusters of **coronene** and fullerene, studies have shown that the two species tend to segregate, indicating a preference for homo-molecular interactions.[1]

Conclusion

Both **coronene** and fullerene form stable clusters, but the nature of their stability differs.

Coronene clusters are primarily stabilized by strong intermolecular π - π stacking interactions.

In contrast, the stability of fullerene clusters is a combination of the exceptional intrinsic stability of the C₆₀ molecule and the van der Waals interactions between the spherical cages.

For applications where strong intermolecular cohesion is desired, such as in the formation of self-assembled layers, **coronene**'s strong stacking tendency may be advantageous. For applications requiring robust individual molecular units within a cluster, the inherent stability of the C₆₀ cage is a significant asset.

Further direct comparative experimental studies under well-defined conditions are needed to provide a more definitive quantitative comparison of the stability of **coronene** and fullerene clusters.

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